[2-fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride
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Overview
Description
[2-fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride: is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Phenylmethanol Group: The phenylmethanol group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the pyrrolidine ring, leading to defluorination or ring-opening products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of defluorinated or ring-opened products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [2-fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The pyrrolidine ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2-fluoropyridine: Shares the fluorine atom and aromatic ring but lacks the pyrrolidine ring.
4-fluorobenzyl alcohol: Similar in having a fluorine atom and a benzyl alcohol group but lacks the pyrrolidine ring.
Uniqueness:
Properties
CAS No. |
1955499-51-0 |
---|---|
Molecular Formula |
C11H15ClFNO |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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